molecular formula C20H21NO3 B14969835 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14969835
M. Wt: 323.4 g/mol
InChI Key: QHIXVLRPSBKFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydronaphthalene moiety linked to a benzodioxepine ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the formation of the benzodioxepine ring. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act on serotonin receptors, particularly the 5-HT7 receptor, where it can function as an agonist or antagonist depending on the substituents present on the molecule . This interaction modulates various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide apart is its unique benzodioxepine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not as pronounced in similar compounds.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21NO3/c22-20(15-9-10-18-19(13-15)24-12-4-11-23-18)21-17-8-3-6-14-5-1-2-7-16(14)17/h1-2,5,7,9-10,13,17H,3-4,6,8,11-12H2,(H,21,22)

InChI Key

QHIXVLRPSBKFAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.